8-Chloro-6-iodoquinolin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6ClIN2 |
|---|---|
Molecular Weight |
304.51 g/mol |
IUPAC Name |
8-chloro-6-iodoquinolin-3-amine |
InChI |
InChI=1S/C9H6ClIN2/c10-8-3-6(11)1-5-2-7(12)4-13-9(5)8/h1-4H,12H2 |
InChI Key |
FEQXQCQOXQJSQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1I)Cl)N |
Origin of Product |
United States |
Applications in Advanced Organic Synthesis and Materials Science
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
¹H NMR: The ¹H NMR spectrum of 8-Chloro-6-iodoquinolin-3-amine would provide valuable information about the arrangement of protons on the quinoline (B57606) ring. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the chlorine and iodine atoms and the electron-donating effect of the amine group. Protons on the pyridine (B92270) ring are generally expected to appear at a lower field (higher ppm) compared to those on the benzene (B151609) ring due to the deshielding effect of the nitrogen atom. tsijournals.com The amine protons would likely appear as a broad singlet.
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each of the nine carbon atoms in the quinoline ring, with their chemical shifts influenced by the attached substituents. The carbon atoms bonded to the electronegative chlorine, iodine, and nitrogen atoms would exhibit characteristic downfield shifts. tsijournals.comchemicalbook.com For example, in related quinoline compounds, carbons adjacent to the nitrogen atom show significant deshielding. tsijournals.com
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the exact molecular weight and elemental composition of this compound. The presence of chlorine and iodine, with their characteristic isotopic patterns, would result in a distinctive isotopic cluster in the mass spectrum, allowing for unambiguous confirmation of the compound's identity.
Infrared Spectroscopy
The Infrared (IR) spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:
N-H stretching: Primary amines typically show two bands in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. wpmucdn.comyoutube.com
C=C and C=N stretching: Aromatic ring stretching vibrations would appear in the 1600-1450 cm⁻¹ region. wpmucdn.com
N-H bending: A scissoring vibration for the primary amine is expected around 1650-1580 cm⁻¹. youtube.com
C-Cl stretching: A band in the fingerprint region, typically around 800-600 cm⁻¹, would indicate the presence of the C-Cl bond. youtube.com
C-I stretching: The C-I stretching vibration would be found at lower wavenumbers, generally below 600 cm⁻¹.
Q & A
Q. How can computational tools predict the reactivity of this compound in novel reactions?
- Methodology : Use Schrödinger’s Jaguar for DFT-based transition state modeling. Validate with experimental Hammett σ constants for substituent effects. Cross-reference with Reaxys database entries for analogous quinoline reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
